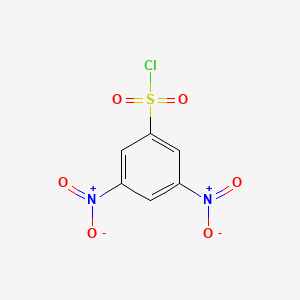

3,5-Dinitrobenzenesulfonyl chloride

Description

Contextualization within Arenesulfonyl Halides: Historical Development and Current Relevance

Arenesulfonyl halides, with the general structure R-SO₂X where R is an aryl group and X is a halogen, are a well-established class of compounds in organic chemistry. lookchem.com Their history dates back over a century, with early procedures for the synthesis of related compounds like 4-chloro-3,5-dinitrobenzenesulfonyl chloride being reported as early as 1909. nih.gov Industrially, arylsulfonyl chlorides are typically produced through a two-step, one-pot reaction involving the treatment of an arene with chlorosulfuric acid or by the chlorination of the corresponding sulfonic acid with reagents like thionyl chloride. lookchem.com

The primary importance of arenesulfonyl halides lies in their utility as precursors to sulfonamides and sulfonate esters. lookchem.com This reactivity has made them indispensable tools in medicinal chemistry and materials science. sigmaaldrich.com Sulfonamides, in particular, constitute the core structure of numerous therapeutic agents, and the ease with which sulfonyl chlorides react with amines provides a straightforward method for their synthesis. sigmaaldrich.comchemicalbook.com In this context, 3,5-dinitrobenzenesulfonyl chloride stands out due to the profound influence of its nitro groups on the reactivity of the sulfonyl chloride moiety.

Foundational Principles of Sulfonyl Chloride Reactivity

The chemistry of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom. The sulfur-chlorine bond is highly polarized, rendering the sulfur atom susceptible to nucleophilic attack. This leads to a variety of substitution reactions where the chloride ion acts as a leaving group. Common nucleophiles such as water, alcohols, and amines react readily with sulfonyl chlorides to yield sulfonic acids, sulfonate esters, and sulfonamides, respectively. lookchem.com

The reactivity of the sulfonyl chloride group in this compound is significantly enhanced by the electronic effects of the two nitro groups on the benzene (B151609) ring. These powerful electron-withdrawing groups decrease the electron density on the sulfur atom, making it more electrophilic and thus more reactive towards nucleophiles. accustandard.com This increased reactivity facilitates faster and more efficient sulfonylation reactions compared to non-nitrated or mono-nitrated analogues. Kinetic studies on the solvolysis of benzenesulfonyl chlorides suggest that these reactions proceed through a mechanism akin to an SN2-type pathway, involving a trigonal bipyramidal transition state. fishersci.com

Overview of Research Trajectories for this compound

The unique reactivity profile of this compound has positioned it as a valuable reagent in several areas of chemical research. Its primary application is as a potent sulfonating agent for the synthesis of specialized sulfonamides and other derivatives. accustandard.com

Key research applications include:

Pharmaceutical and Agrochemical Synthesis: The compound serves as a crucial intermediate in the synthesis of molecules with potential biological activity. For instance, it is a starting material for producing 4-chloro-3,5-dinitrobenzenesulfonamide, which is utilized as a soil fungicide. This intermediate is also valuable for creating 3,5-dinitro-N,N-disubstituted sulfanilamides, a class of compounds investigated for their pre-emergent herbicide properties.

Materials Science: In the field of polymer chemistry, this compound has been used in the synthesis of dendrimers through the persulfonylation of aromatic amines.

Medicinal Chemistry: Researchers have employed this compound to synthesize novel compounds for biological screening. One example includes its use in the preparation of ligands targeting the UBR box domain, a component involved in cellular protein degradation pathways. e-bookshelf.de

The compound's high reactivity and the defined orientation of its functional groups make it a reliable building block for creating complex molecular architectures.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | lookchem.com |

| CAS Number | 31206-25-4 | lookchem.com |

| Molecular Formula | C₆H₃ClN₂O₆S | lookchem.com |

| Molecular Weight | 266.62 g/mol | |

| Physical Form | Orange solid | |

| Storage | Requires storage at low temperatures (2–10°C) to prevent decomposition. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-4(8(10)11)1-5(3-6)9(12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTCLLCEBJUOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530736 | |

| Record name | 3,5-Dinitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31206-25-4 | |

| Record name | 3,5-Dinitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dinitrobenzenesulfonyl Chloride and Its Analogues

Direct Synthetic Routes to 3,5-Dinitrobenzenesulfonyl Chloride

There are two primary direct synthetic routes for the preparation of this compound.

The first and most common method involves the chlorosulfonation of a pre-nitrated benzene (B151609) substrate. This process begins with the nitration of benzene, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to introduce nitro groups at the 3 and 5 positions. The resulting dinitrated intermediate then undergoes chlorosulfonation to yield the final product. This method ensures the precise positioning of the nitro groups.

A second direct approach involves the nitration of benzenesulfonyl chloride. In this route, benzenesulfonyl chloride is treated with fuming nitric acid in the presence of sulfuric acid. The meta-directing effect of the sulfonyl group guides the incoming nitro groups to the 3 and 5 positions, leading to the desired 3,5-dinitro substitution.

Precursor Chemistry and Conversions from Related Aromatic Sulfonic Acids

The synthesis of this compound often proceeds through the formation and subsequent conversion of 3,5-dinitrobenzenesulfonic acid. nih.gov

The process typically starts with a dinitrated benzene intermediate, which is then sulfonated using chlorosulfonic acid (ClSO₃H) at elevated temperatures to form 3,5-dinitrobenzenesulfonic acid.

Once the sulfonic acid is obtained, it is converted to the target sulfonyl chloride. This is achieved through chlorination using common chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, refluxing 3,5-dinitrobenzenesulfonic acid with thionyl chloride in an anhydrous solvent like toluene (B28343) can achieve a conversion rate of over 90%.

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, reagent stoichiometry, and purification methods.

For the direct chlorosulfonation route, specific temperature ranges are recommended for each step to prevent decomposition and side reactions. Similarly, using an excess of the sulfonating agent helps to drive the reaction to completion. In the nitration of benzenesulfonyl chloride, higher temperatures and an excess of nitric acid have been shown to improve yields.

The table below summarizes optimized conditions for key synthetic steps.

| Step | Reagents | Key Parameters | Outcome | Reference |

| Nitration of Benzene | Concentrated HNO₃ and H₂SO₄ | Temperature: 50–60°C | Precise positioning of nitro groups | |

| Sulfonation | Chlorosulfonic acid (ClSO₃H) | Temperature: 80–100°C; Excess ClSO₃H (1.5–2.0 eq) | Prevents decomposition; Drives reaction | |

| Chlorination | Thionyl chloride (SOCl₂) in anhydrous toluene | Reflux for 4–6 hours | >90% conversion | |

| Nitration of Benzenesulfonyl Chloride | Fuming HNO₃ and H₂SO₄ | Elevated temperatures (70–80°C); Excess HNO₃ | Enhanced yields | |

| Purification | Anhydrous solvents (e.g., dry dichloromethane) | Recrystallization | >98% purity |

Scalability and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness. A key factor for a large-scale process is achieving a high yield. google.com

For instance, in the synthesis of the related compound 3-nitrobenzenesulfonyl chloride, a reported yield of 79% was deemed insufficient for a large-scale process. google.com An improved process, which involved reacting nitrobenzene (B124822) with chlorosulfonic acid at temperatures between 90°C and 120°C, followed by treatment with thionyl chloride at 60°C to 80°C, resulted in a significantly higher yield of 96.3%. google.com This highlights the importance of optimizing reaction conditions for scalability.

Purification of the crude product at a large scale may involve methods such as vacuum distillation or recrystallization to achieve the desired purity. The choice of solvents and reagents, as well as waste management, are also critical considerations in process chemistry for industrial-scale synthesis.

Elucidation of Reaction Mechanisms and Reactivity of 3,5 Dinitrobenzenesulfonyl Chloride

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Sulfonyl Moiety

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides and related compounds that possess strong electron-withdrawing substituents. wikipedia.orgpressbooks.pub In the case of 3,5-dinitrobenzenesulfonyl chloride, the reaction typically involves the displacement of the chloride ion from the sulfonyl group by a nucleophile. The aromatic ring itself, while activated, is generally less susceptible to direct nucleophilic attack compared to the highly electrophilic sulfur atom of the sulfonyl chloride.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the electron-deficient carbon of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. pressbooks.pub While this describes substitution on the ring, a similar principle of nucleophilic attack applies to the sulfonyl group, which is the more common reaction site for this compound, leading to the formation of sulfonamides or sulfonate esters.

The kinetics of nucleophilic substitution reactions involving activated aryl systems, such as those with dinitro substitution, have been studied extensively. For instance, the reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines like piperidine (B6355638) and morpholine (B109124) in different solvents were found to follow second-order rate constants. researchgate.net These studies indicate that the reactions are highly dependent on the nature of the amine and the solvent, but are generally not amine-catalyzed. researchgate.net

The rate-determining step in these SNAr reactions is typically the formation of the intermediate complex. researchgate.net The presence of multiple electron-withdrawing groups, such as the two nitro groups in this compound, significantly lowers the energy of activation for the formation of this intermediate, thereby increasing the reaction rate. pressbooks.publibretexts.org Thermodynamically, the formation of the resonance-stabilized Meisenheimer-like intermediate is a key factor. pressbooks.pub Although the aromaticity is temporarily lost, the strong stabilization provided by the nitro groups makes this step energetically accessible.

Electron-withdrawing groups are crucial for activating an aromatic ring towards nucleophilic attack. wikipedia.orgpressbooks.pub The two nitro groups (NO₂) on the this compound molecule are powerful activating groups. They function by withdrawing electron density from the benzene (B151609) ring through their inductive (-I) and resonance (-M) effects. This electron withdrawal makes the sulfur atom of the sulfonyl chloride moiety even more electrophilic and helps to stabilize the negatively charged intermediate formed during the nucleophilic attack. pressbooks.publibretexts.org

The position of these activating groups is critical. In SNAr reactions, groups positioned ortho and para to the leaving group are most effective at stabilizing the intermediate carbanion through direct resonance delocalization of the negative charge. pressbooks.pubnih.gov In this compound, the nitro groups are meta to the sulfonyl chloride group. While they cannot stabilize the intermediate via direct resonance, their strong inductive effect still renders the sulfonyl group highly susceptible to nucleophilic attack.

Electrochemical Reduction Mechanisms of Dinitrobenzenesulfonyl Chlorides

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides reveals complex mechanisms that are highly dependent on the substitution pattern of the nitro groups on the phenyl ring. cdnsciencepub.comcdnsciencepub.com These processes involve electron transfers, bond cleavages, and the formation of various reactive intermediates.

Investigations into the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides show that the electron transfer (ET) mechanism varies with the position of the nitro substituent. cdnsciencepub.comcdnsciencepub.com For 3-nitrobenzenesulfonyl chloride, which is structurally related to the 3,5-dinitro compound, the reduction follows a stepwise mechanism. cdnsciencepub.comcdnsciencepub.com This process begins with an initial electron transfer to the molecule, forming an intermediate radical anion before the cleavage of the sulfur-chlorine bond occurs. cdnsciencepub.com

The initial two-electron reduction of these compounds typically leads to the formation of a nitro-substituted sulfinate anion (ArSO₂⁻) and a chloride anion. cdnsciencepub.com This sulfinate anion is a key reactive intermediate. It can undergo a subsequent nucleophilic attack on a molecule of the parent sulfonyl chloride, which leads to the formation of a diaryl disulfone. cdnsciencepub.comresearchgate.net This disulfone is often more easily reduced than the original molecule, leading to further reaction pathways. cdnsciencepub.comcdnsciencepub.com

The position of the nitro group significantly influences the dissociative pathway of the S-Cl bond upon reduction. cdnsciencepub.comcdnsciencepub.com While 3-nitrobenzenesulfonyl chloride follows a stepwise mechanism with a distinct radical anion intermediate, compounds with nitro groups in the ortho or para positions (e.g., 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride) follow a concerted or "sticky" dissociative mechanism. cdnsciencepub.comcdnsciencepub.com In this concerted pathway, the electron transfer and the S-Cl bond cleavage occur simultaneously. cdnsciencepub.comcdnsciencepub.com

This difference in mechanism is attributed to the degree of orbital overlap between the π* orbital of the nitro-aromatic system and the σ* orbital of the S-Cl bond. cdnsciencepub.comcdnsciencepub.com For ortho and para isomers, this overlap is more effective, facilitating a concerted dissociation. For the meta-substituted isomer, like this compound, this overlap is less pronounced, favoring the formation of a transient radical anion before bond breaking. cdnsciencepub.comcdnsciencepub.com The stability of the resulting arylsulfinyl radicals also plays a role, with ortho and para substitution providing greater resonance stabilization, which facilitates the dissociation of the reduced species. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Conversely, steric hindrance can inhibit this autocatalytic cycle. In the case of 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride, the presence of a nitro group in the ortho position sterically prevents the nucleophilic attack of the sulfinate anion on the parent molecule. cdnsciencepub.comcdnsciencepub.comscholaris.ca This hindrance impedes the formation of the diaryl disulfone, and consequently, the autocatalytic mechanism is not observed for these ortho-substituted compounds. cdnsciencepub.comcdnsciencepub.comresearchgate.net Since this compound lacks ortho substituents, it is expected to be capable of undergoing this autocatalytic process.

Data Tables

Table 1: Electrochemical Reduction Data for Nitro-Substituted Benzenesulfonyl Chlorides scholaris.ca

| Compound | Peak Potential (Ep1) a | Number of Electrons (n) b | α c |

| 2-Nitrobenzenesulfonyl chloride | -0.63 V | 2 | 0.48 |

| 3-Nitrobenzenesulfonyl chloride | -0.71 V | 2 | 0.47 |

| 4-Nitrobenzenesulfonyl chloride | -0.43 V | 2 | 0.42 |

| 2,4-Dinitrobenzenesulfonyl chloride | -0.15 V | 2 | 0.50 |

Notes: a In V vs SCE at v = 0.2 Vs⁻¹; b Number of electrons per molecule; c Transfer coefficient from the Eₚ vs log(v) plot.

Reactivity with Diverse Organic Nucleophiles

The chemical behavior of this compound is dominated by the highly electrophilic nature of the sulfonyl chloride moiety. This electrophilicity is significantly enhanced by the presence of two strongly electron-withdrawing nitro groups on the benzene ring. Consequently, the sulfur atom of the sulfonyl chloride group is highly susceptible to attack by a wide range of organic nucleophiles, leading to the formation of various derivatives. The reactivity of this compound is not limited to simple substitution at the sulfonyl group; the aromatic ring itself and the nitro groups can also participate in chemical transformations under specific conditions. researchgate.net

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a cornerstone of organic synthesis. nih.govcbijournal.com this compound readily undergoes this transformation with primary and secondary amines, yielding the corresponding N-substituted 3,5-dinitrobenzenesulfonamides. acs.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated as a byproduct. cbijournal.comacs.org

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable sulfonamide linkage. The high reactivity of sulfonyl chlorides like this compound allows these couplings to be fast and selective. nih.gov

A pertinent example is the synthesis of various benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. In these syntheses, amine derivatives are treated with a nitro-substituted benzenesulfonyl chloride, such as 2,4-dinitrobenzenesulfonyl chloride or, by extension, this compound, in the presence of DIPEA in a solvent like dichloromethane (B109758) (DCM) to yield the final sulfonamide products. acs.org Similarly, the reaction of 4-chloro-3,5-dinitrobenzenesulfonyl chloride with concentrated ammonium (B1175870) hydroxide (B78521) in acetone (B3395972) produces 4-chloro-3,5-dinitrobenzenesulfonamide. google.com

Table 1: Examples of Sulfonamide Formation Reactions

| Sulfonyl Chloride | Amine | Base | Product |

|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzenesulfonyl chloride | Ammonium hydroxide | - | 4-Chloro-3,5-dinitrobenzenesulfonamide google.com |

| 2,4-Dinitrobenzenesulfonyl chloride | Substituted piperazine (B1678402) amine | DIPEA | N-(substituted)-2,4-dinitrobenzenesulfonamide acs.org |

Thiols, being potent nucleophiles, are expected to react readily with the electrophilic center of this compound. nih.gov The interaction can lead to several outcomes, including the formation of thioester adducts or more complex reactions involving the dinitrophenyl system. The general reactivity of thiols stems from the nucleophilicity of the sulfhydryl group, which can attack electrophilic centers or participate in redox processes. nih.gov

One of the most common screening methods for reactive metabolites in drug discovery involves trapping them with thiols, such as glutathione (B108866), which highlights the general propensity for electrophilic compounds to form thiol adducts. nih.gov In the context of this compound, the initial reaction with a thiol (R-SH) would involve nucleophilic attack on the sulfonyl chloride group to form a thiosulfonate ester (Ar-SO₂-SR).

Furthermore, the highly electron-deficient benzene ring may facilitate other processes. For instance, studies on related nitroaromatic compounds have shown that they can form Meisenheimer complexes with thiols. acs.org In some cases, reactions with thiols can lead to the displacement of a nitro group or even the entire sulfonyl group (desulfonylation). For example, in 3,5-dinitrodiphenyl sulfone, the phenylsulfonyl group can be replaced by a phenylthio group through reaction with thiophenol in the presence of potassium carbonate. researchgate.net While this is not a direct reaction of the sulfonyl chloride, it illustrates the potential for the sulfonyl moiety to act as a leaving group in reactions with strong nucleophiles like thiols under certain conditions.

The reaction of nitrosonitrobenzenes, which are reduction metabolites of dinitrobenzenes, with glutathione has been shown to produce complex adducts, indicating that the nitroaromatic scaffold itself is reactive toward thiols. nih.gov

Beyond reactions with amines and thiols, this compound can participate in other significant functional group transformations.

Reactions with Alcohols : In a reaction analogous to sulfonamide formation, this compound reacts with alcohols in the presence of a base to form sulfonate esters. The alcohol acts as the nucleophile, attacking the sulfonyl chloride to yield the corresponding ester and HCl. Sulfonate esters are notable for being excellent leaving groups in subsequent nucleophilic substitution reactions. vanderbilt.edu

Reduction of Nitro Groups : The two nitro groups on the aromatic ring can be chemically reduced to form amino groups. This transformation converts the electron-withdrawing nitro groups into electron-donating amino groups, fundamentally altering the electronic properties and reactivity of the molecule. This reduction opens pathways to synthesizing a new class of compounds, such as 3,5-diaminobenzenesulfonamides.

Nucleophilic Aromatic Substitution (SₙAr) : The strong electron-withdrawing effect of the two nitro groups and the sulfonyl chloride group activates the benzene ring for nucleophilic aromatic substitution. nih.govmdpi.com Under suitable conditions, a strong nucleophile can attack the aromatic ring and displace one of the nitro groups, or potentially another substituent if present. For instance, studies on the related 3,5-dinitrodiphenyl sulfone have shown that reactions with O- and S-centered nucleophiles can result in the replacement of a nitro group by an alkoxy or alkylthio fragment. researchgate.net This reactivity suggests that this compound could undergo similar SₙAr reactions, competing with the reaction at the sulfonyl chloride center.

Applications of 3,5 Dinitrobenzenesulfonyl Chloride in Chemical Derivatization and Analytical Chemistry

Derivatization for Spectroscopic Characterization

In many instances, organic molecules, particularly those lacking chromophores, are difficult to detect and quantify using absorption spectroscopy. Chemical derivatization with a suitable reagent can attach a chromophoric tag to the analyte, rendering it easily detectable. 3,5-Dinitrobenzenesulfonyl chloride is employed for this purpose, where it reacts with functional groups such as alcohols and amines to form stable sulfonate esters and sulfonamides, respectively.

The core of this application lies in the introduction of the 3,5-dinitrophenyl group into the analyte molecule. This group is a potent chromophore, exhibiting strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. nih.gov The reaction transforms a UV-transparent analyte into a derivative with a high molar absorptivity, enabling its detection and characterization by UV-Visible spectrophotometry. This is particularly valuable for identifying and verifying the structure of compounds synthesized in the laboratory. For example, alcohols can be converted into their corresponding 3,5-dinitrobenzenesulfonate esters. The resulting crystalline derivatives often have sharp and predictable melting points, which, in conjunction with their spectroscopic data, serve as a classical method for the identification of the original alcohol. researchgate.net

Application in Qualitative and Quantitative Analytical Procedures

The derivatization principle that aids in general spectroscopic characterization is a cornerstone of many qualitative and quantitative analytical methods, especially those involving chromatography. Pre-column derivatization with a reagent like this compound (or the analogous 3,5-dinitrobenzoyl chloride) is a widely used strategy in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds with poor detectability. nih.govsigmaaldrich.comresearchgate.net

This method is extensively applied to the analysis of biogenic amines in various samples, such as fermented foods. nih.govresearchgate.netsigmaaldrich.com Biogenic amines are important markers for food quality and safety, but their analysis can be challenging. By reacting them with this compound, they are converted into highly UV-active derivatives. These derivatives can be efficiently separated using reverse-phase HPLC and quantified with a standard UV detector set to a wavelength where the dinitrophenyl group absorbs strongly, such as 260 nm. nih.gov This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the determination of trace amounts of various amines in complex matrices. nih.govresearchgate.net The structures of the resulting derivatives can be further confirmed using techniques like mass spectrometry coupled with HPLC. nih.gov

| Analyte Class | Specific Analytes | Derivatization Principle | Analytical Technique | Detection Method |

|---|---|---|---|---|

| Biogenic Amines | Histamine, Tyramine, Cadaverine, Putrescine, Spermidine, Agmatine, Tryptamine, etc. nih.gov | Reaction of primary/secondary amine groups with this compound to form UV-active sulfonamides. | High-Performance Liquid Chromatography (HPLC) nih.gov | UV-Vis Spectrophotometry (e.g., at 260 nm) nih.gov |

| Alcohols | Simple aliphatic and aromatic alcohols | Reaction of hydroxyl groups to form 3,5-dinitrobenzenesulfonate esters for identification. researchgate.net | Classical analysis (Melting Point) & HPLC | UV-Vis Spectrophotometry |

| Amino Acids | Various amino acids | Reaction with the primary amino group to form stable, detectable sulfonamide derivatives. wikipedia.org | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |

Functional Group Protection and Deprotection Strategies utilizing Dinitrobenzenesulfonyl Moieties

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process involves introducing a "protecting group," which must be stable under the desired reaction conditions and easily removable afterward. The dinitrobenzenesulfonyl group, often referred to as a "nosyl" (Ns) or "dinitrobenzenesulfonyl" (DNBS) group, serves as a robust protecting group, particularly for primary and secondary amines. researchgate.netnih.gov It can also be applied to the protection of other functional groups like phenols. researchgate.net

Protection: The protection of an amine is typically achieved by reacting it with this compound in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758). acs.orgsemanticscholar.org The resulting dinitrobenzenesulfonamide is chemically robust and stable to a wide range of reaction conditions, including those used for other common protecting groups like Boc or Cbz carbamates. nih.govmasterorganicchemistry.com Similarly, phenols can be protected as dinitrobenzenesulfonate esters under basic conditions. researchgate.net

Deprotection: A key advantage of the dinitrobenzenesulfonyl protecting group is its cleavage under specific and mild conditions, ensuring the integrity of other sensitive functionalities in the molecule. The deprotection of dinitrobenzenesulfonamides is most commonly accomplished by treatment with a thiol nucleophile, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate or 1,8-diazabicycloundec-7-ene (DBU). researchgate.net

The mechanism for this cleavage is a nucleophilic aromatic substitution (SNAr). The highly electron-deficient aromatic ring of the dinitrobenzenesulfonyl group is susceptible to attack by the soft thiolate nucleophile. This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex, which then collapses to release the deprotected amine and form a diaryl or alkyl aryl sulfide (B99878) byproduct. researchgate.netresearchgate.net This specific cleavage condition provides orthogonality with many other protecting groups that are removed under acidic, basic, or hydrogenolysis conditions. researchgate.netmasterorganicchemistry.com

| Functional Group | Protection Conditions | Deprotection Reagents | Mechanism |

|---|---|---|---|

| Primary & Secondary Amines | This compound, Base (e.g., Triethylamine, DIPEA), Solvent (e.g., DCM) acs.orgsemanticscholar.org | Thiol (e.g., Thiophenol, 2-Mercaptoethanol) + Base (e.g., K₂CO₃, Cs₂CO₃, DBU) researchgate.net | Nucleophilic Aromatic Substitution (SNAr) via Meisenheimer Complex researchgate.netresearchgate.net |

| Phenols | This compound, Base (e.g., Pyridine (B92270), Triethylamine) researchgate.net | Strong base (e.g., KOH in t-BuOH/Toluene) researchgate.net or Thiolate conditions | Nucleophilic Aromatic Substitution or Hydrolysis |

Utilisation of 3,5 Dinitrobenzenesulfonyl Chloride in Advanced Organic Synthesis and Materials Science

Precursor in Dendrimer Architectures

Dendrimers are highly branched, well-defined macromolecules that have garnered interest for their unique properties and potential applications in fields like materials science and medicine. The synthesis of dendrimers with specific functionalities is crucial for their application. Arylsulfonyl chlorides, including nitro-substituted variants, are valuable reagents in this context, allowing for the controlled functionalization of dendrimer surfaces and the construction of sulfonimide-based dendritic structures. tandfonline.comnih.gov

The reaction of 3,5-dinitrobenzenesulfonyl chloride and similar sulfonyl chlorides with amine-terminated dendrimers, such as poly(propyleneimine) (PPI) or polyamidoamine (PAMAM) dendrimers, is a key method for surface modification. nih.govresearchgate.net This reaction leads to the formation of stable sulfonamide linkages on the dendrimer periphery. The degree of functionalization, whether monosulfonylation or bis-sulfonylation (persulfonylation) to form sulfonimides, can often be controlled by carefully selecting the reaction conditions, such as the base, solvent, and temperature. nih.gov

For instance, reacting an amino-terminated dendrimer with a sulfonyl chloride in the presence of a base like triethylamine (B128534) typically results in the formation of sulfonamides. nih.gov The use of different bases, such as cesium carbonate, can promote further reaction to yield sulfonimides, creating unique branching points within the dendrimer architecture. nih.gov The introduction of the dinitrobenzenesulfonyl groups onto the dendrimer surface significantly alters its chemical and physical properties, such as solubility and its ability to interact with other molecules or surfaces. nih.gov This surface engineering is critical for applications ranging from creating water-repellent films to developing platforms for catalysis or drug delivery. nih.gov

Synthesis of Complex Organic Scaffolds

Beyond dendrimers, this compound is instrumental in building other complex organic molecules. Its reactivity allows it to be readily incorporated into various scaffolds, leading to the development of novel hybrid molecules with specific functions, particularly in the biomedical field.

The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. researchgate.netnih.gov By combining the dinitrobenzenesulfonamide moiety with other biologically active fragments, researchers can create hybrid molecules with potentially enhanced or novel therapeutic properties. scispace.comscilit.com This molecular hybridization approach has been successfully applied in the search for new antimicrobial agents. tandfonline.comscilit.com

Recent research has focused on synthesizing hybrids that incorporate a 2,4-dinitrobenzenesulfonamide (B1250028) scaffold for anti-tuberculosis (TB) activity. tandfonline.comsemanticscholar.org In one study, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized using 2,4-dinitrobenzenesulfonyl chloride. semanticscholar.orgacs.org Several of these compounds demonstrated potent inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, with some showing activity comparable or superior to the standard drug ethambutol. semanticscholar.org The dinitro-substituted compounds were found to be significantly more potent than their mono-nitro counterparts, highlighting the importance of the dinitrophenyl moiety for activity. tandfonline.comsemanticscholar.org These findings suggest that the 2,4-dinitrobenzenesulfonamide group is a promising scaffold for developing new anti-TB drugs. semanticscholar.org

| Compound ID | Hybrid Structure Description | MIC (μg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 7l | Benzhydrylpiperazine-2,4-dinitrobenzenesulfonamide hybrid | 0.78 | semanticscholar.org |

| 7k | Benzhydrylpiperazine-2,4-dinitrobenzenesulfonamide hybrid | 0.78 | semanticscholar.org |

| 4a | Piperazine-benzofuran-2,4-dinitrobenzenesulfonamide hybrid | 0.78 | tandfonline.com |

| 4c | Piperazine-benzofuran-2,4-dinitrobenzenesulfonamide hybrid | 0.78 | tandfonline.com |

| Isoniazid | Standard Drug | 0.05 | tandfonline.com |

| Rifampicin | Standard Drug | 0.1 | tandfonline.com |

| Ethambutol | Standard Drug | 1.56 | tandfonline.com |

Sulfinamides are valuable intermediates in organic chemistry, particularly in the field of asymmetric synthesis. nih.gov Traditionally, their synthesis can involve multiple steps and harsh reagents. A significant methodological advancement has been the development of a one-step procedure to synthesize sulfinamides directly from sulfonyl chlorides. nih.gov

This process involves the in situ reduction of a sulfonyl chloride in the presence of an amine. nih.gov A common method employs a reducing agent like triphenylphosphine, which reacts with the sulfonyl chloride. The resulting intermediate is then trapped by an amine to form the desired sulfinamide. The reaction is broad in scope and can be performed under mild conditions, avoiding the need to handle sensitive reagents like sulfinyl chlorides. nih.gov While this general method is applicable to a wide range of sulfonyl chlorides, it represents a key advancement that facilitates the synthesis of sulfinamide-containing scaffolds, which could be derived from this compound for further chemical exploration. nih.gov

| Component | Role | Example | Reference |

|---|---|---|---|

| ArSO₂Cl | Starting Material | p-Toluenesulfonyl chloride | nih.gov |

| PPh₃ | Reducing Agent | Triphenylphosphine | nih.gov |

| R-NH₂ | Nucleophile | Benzylamine | nih.gov |

| Base | Acid Scavenger | Triethylamine | nih.gov |

| Product | Target Molecule | N-Benzyl-p-toluenesulfinamide | nih.gov |

Design and Synthesis of Responsive Molecular Probes

The strong electron-withdrawing nature of the dinitrophenyl group makes the sulfur atom of the 3,5-dinitrobenzenesulfonyl moiety highly electrophilic. This property is exploited in the design of "turn-on" fluorescent probes, particularly for the detection of biologically important nucleophiles.

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to various diseases. mdpi.comnih.gov Fluorescent probes offer a sensitive and non-invasive method for detecting and imaging these molecules in living systems. nih.govresearchgate.net

A common strategy for designing biothiol probes involves attaching a 2,4-dinitrobenzenesulfonyl (DNBS) group to a fluorophore. mdpi.com The DNBS group acts as a fluorescence quencher. The probe is initially non-fluorescent, but in the presence of biothiols, a nucleophilic substitution reaction occurs. The thiol cleaves the sulfonate ester or sulfonamide bond, releasing the free, highly fluorescent fluorophore. mdpi.comresearchgate.net This "off-on" switching mechanism provides a strong signal with low background noise.

For example, a probe was developed by modifying a 7-hydroxybenzoxazinone dye with a DNBS unit. mdpi.com This probe, PBD, showed a significant fluorescence enhancement (up to 70-fold) upon reaction with biothiols and was successfully used to detect biothiols in living HeLa cells. mdpi.com The detection limits were in the nanomolar range, demonstrating high sensitivity. mdpi.com The dinitrobenzenesulfonyl chloride is the key reagent for installing this thiol-specific recognition and quenching moiety onto the fluorescent scaffold.

| Analyte | Detection Limit (nM) | Fluorescence Fold-Increase | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| GSH | 14.5 | Up to 70 | 155 | mdpi.com |

| Cys | 17.5 | |||

| Hcy | 80.0 |

Chromogenic Probes for Specific Analyte Sensing

The highly electrophilic nature of the sulfonyl chloride group in this compound makes it a reactive tool for the derivatization of nucleophilic analytes, particularly primary and secondary amines. This reactivity forms the basis of its application in the development of chromogenic probes for analyte sensing. The underlying principle involves the formation of a new, stable sulfonamide derivative that incorporates the dinitrophenyl group, a well-established chromophore. While direct visual color change for sensing is not extensively documented in the reviewed literature, the resulting derivatives exhibit strong UV absorption, enabling their quantification and, by extension, the quantification of the original analyte.

The reaction of this compound with amines introduces the 3,5-dinitrobenzenesulfonyl moiety to the analyte. This "tagging" process yields a derivative with distinct chromatographic and spectrophotometric properties, which can be exploited for detection and quantification. For instance, the derivatization of biogenic amines with the related reagent 3,5-dinitrobenzoyl chloride allows for their determination using high-performance liquid chromatography (HPLC) with UV detection. nih.govresearchgate.net A similar principle applies to this compound, where the resulting sulfonamide can be readily detected. capes.gov.br

The following table summarizes the application of dinitrobenzoyl chloride, a closely related compound, in the derivatization of various amine analytes for detection, a principle that is analogous to the potential use of this compound as a chromogenic labeling agent.

Table 1: Derivatization of Amines with Dinitrobenzoyl Chloride for Detection This table is based on the analogous reactivity of 3,5-dinitrobenzoyl chloride.

| Analyte Class | Specific Analytes | Detection Method |

| Biogenic Amines | Agmatine, Cadaverine, Histamine, Octopamine, 2-Phenylethylamine, Putrescine, Serotonin, Spermidine, Spermine, Tryptamine, Tyramine | HPLC with UV detection at 260 nm nih.govresearchgate.net |

| Primary & Secondary Amines | General primary and secondary amines | HPLC with UV detection capes.gov.br |

Integration into Chemical Reaction Platforms (e.g., Click Chemistry)

While not a direct participant in the canonical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, this compound serves as a valuable precursor for the synthesis of reagents that are central to this powerful ligation chemistry. Specifically, it can be converted into the corresponding 3,5-dinitrobenzenesulfonyl azide (B81097), a key building block for click reactions.

The synthesis of sulfonyl azides from sulfonyl chlorides is a well-established transformation. organic-chemistry.org The general method involves the reaction of a sulfonyl chloride with an azide source, most commonly sodium azide, in a suitable solvent system. wmich.edu This straightforward nucleophilic substitution at the sulfonyl group replaces the chloride with the azide functionality, paving the way for its use in click chemistry.

Once synthesized, 3,5-dinitrobenzenesulfonyl azide can readily participate in [3+2] cycloaddition reactions with a wide variety of terminal alkynes. This reaction, often catalyzed by copper(I), leads to the formation of highly stable 1,2,3-triazole rings, which serve as robust linkages in a diverse array of applications, from drug discovery to materials science. researchgate.net The modular nature of click chemistry allows for the facile connection of the 3,5-dinitrobenzenesulfonyl moiety to other molecular fragments, enabling the construction of complex architectures. organic-chemistry.org

The integration of this compound into the click chemistry platform can be summarized by the following two-step process:

Synthesis of the Azide: Reaction of this compound with sodium azide to yield 3,5-dinitrobenzenesulfonyl azide. wmich.edu

Click Reaction: Copper(I)-catalyzed cycloaddition of the resulting 3,5-dinitrobenzenesulfonyl azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

This approach allows for the incorporation of the electron-deficient dinitrophenylsulfonyl group into larger molecules, potentially modulating their electronic, and biological properties.

Computational and Theoretical Investigations of 3,5 Dinitrobenzenesulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the distribution of electrons within a molecule and how this distribution influences its reactivity. For 3,5-dinitrobenzenesulfonyl chloride, these calculations are crucial for understanding its electrophilic nature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and symmetry of these orbitals dictate the feasibility and outcome of a chemical reaction.

In the context of this compound, the HOMO is the highest energy orbital containing electrons, representing the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital without electrons, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. libretexts.org

For this compound and its derivatives, computational studies can determine the energies of these frontier orbitals. The presence of two electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the sulfur atom of the sulfonyl chloride group highly electrophilic and susceptible to nucleophilic attack. Analysis of the frontier molecular orbitals can reveal how modifications to the molecule, such as the introduction of different substituents, can alter the HOMO-LUMO gap and, consequently, the reactivity. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -8.5 | -3.2 | 5.3 |

| Amine Derivative | -7.9 | -2.8 | 5.1 |

| Thiol Derivative | -7.5 | -2.5 | 5.0 |

Note: The data in this table is illustrative and based on typical values found in computational chemistry studies. Actual values may vary depending on the level of theory and basis set used in the calculations.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule on its electron density surface. It provides a color-coded map where different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an ESP map would clearly show a significant region of positive electrostatic potential around the sulfur atom of the sulfonyl chloride group. This positive potential is a direct consequence of the strong electron-withdrawing effects of the two nitro groups and the chlorine atom. The nitro groups themselves would exhibit regions of negative potential around the oxygen atoms. This visual representation is invaluable for predicting the sites of interaction with other molecules, particularly nucleophiles, and for understanding the regioselectivity of its reactions.

Mechanistic Modeling of Reaction Pathways

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly influence the rate and equilibrium of a chemical reaction. wikipedia.org Computational models, particularly those that incorporate implicit or explicit solvent models, can quantify these effects. For reactions involving this compound, which are often nucleophilic substitution reactions, the polarity of the solvent plays a critical role. psu.edu

Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. chemrxiv.org For instance, in the reaction of this compound with an amine, the transition state likely involves a significant degree of charge separation. A polar solvent would solvate and stabilize this charged species more effectively than a nonpolar solvent, leading to a lower activation energy and a faster reaction. wikipedia.org Computational studies can model this stabilization and predict reaction rates in different solvents, providing a theoretical basis for solvent selection in synthetic applications. rsc.orgrsc.org

| Solvent | Dielectric Constant | Relative Reaction Rate |

| n-Hexane | 1.88 | 1 |

| Dichloromethane (B109758) | 8.93 | 50 |

| Acetonitrile | 37.5 | 200 |

| Water | 80.1 | 1000 |

Note: The data in this table is illustrative and represents a general trend. Actual relative rates will depend on the specific reaction and conditions.

Transition State Analysis and Energy Landscapes

A key aspect of mechanistic modeling is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can be used to locate these transition state structures and calculate their energies.

By mapping the potential energy surface of a reaction, an energy landscape can be constructed. This landscape illustrates the energy changes as the reaction progresses from reactants to products, passing through any intermediates and transition states. For the reactions of this compound, this analysis can help to elucidate the reaction mechanism, for example, whether it proceeds through a concerted or a stepwise pathway. The calculated activation energies (the energy difference between the reactants and the transition state) can be directly related to the reaction kinetics.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. nih.govresearchgate.net Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, play a vital role in modern drug discovery and materials science. nih.gov

For derivatives of this compound, computational SAR studies can be employed to correlate various calculated molecular descriptors with their observed activities. These descriptors can include electronic properties (such as atomic charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, logP).

By developing a mathematical model that links these descriptors to the activity, it becomes possible to predict the activity of new, unsynthesized derivatives. This in silico screening can significantly accelerate the process of identifying lead compounds with desired properties, whether for medicinal chemistry applications or for the development of new reagents with tailored reactivity. For example, a QSAR model might reveal that increasing the electron-withdrawing strength of substituents on the phenyl ring enhances a particular biological activity, guiding the design of more potent analogs.

Ligand-Receptor Interactions (for biologically active derivatives)

Computational and theoretical investigations, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the interactions between biologically active small molecules and their macromolecular targets at the atomic level. For derivatives of this compound, these in silico methods provide crucial insights into the structural basis of their biological activity, guiding the rational design of more potent and selective agents.

Research in this area has often focused on derivatives where the 3,5-dinitrophenylsulfonyl moiety is incorporated into larger molecular scaffolds targeting specific enzymes or receptors. These studies aim to understand how this highly electrophilic and sterically defined group contributes to binding affinity and specificity.

One area of significant interest is the development of antimicrobial agents. For instance, derivatives incorporating the 3,5-dinitrophenyl group have been investigated as potential antitubercular agents. Structure-activity relationship (SAR) studies on a series of 3,5-dinitrophenyl tetrazoles revealed potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov While detailed computational docking studies for this specific series are not extensively reported, the high potency, with Minimum Inhibitory Concentration (MIC) values as low as 0.03 µM, suggests a specific and high-affinity interaction with a mycobacterial target. nih.gov The 2-substituted 5-(3,5-dinitrophenyl)-2H-tetrazole regioisomers were identified as being particularly effective, indicating that the spatial arrangement of the dinitrophenyl group relative to the rest of the molecule is critical for its biological function. nih.gov

In a related context, computational studies on other nitro-substituted sulfonamides provide a model for understanding potential ligand-receptor interactions. A study on {(4-nitrophenyl)sulfonyl}tryptophan, a mono-nitro analog, employed molecular docking to explore its binding to bacterial and viral enzymes. mdpi.com The compound was docked against the E. coli DNA gyrase (PDB ID: 5MMN) and the COVID-19 main protease (PDB ID: 6LU7), yielding favorable binding energies. mdpi.com

The docking of {(4-nitrophenyl)sulfonyl}tryptophan into the active site of E. coli DNA gyrase revealed a binding energy of -6.37 kcal/mol. mdpi.com The analysis of the docked pose indicated several key interactions with amino acid residues within the binding pocket, including interactions with ASP 73, ILE 78, and PRO 79. mdpi.com These residues are known to be significant for the inhibitory activity of other compounds targeting this enzyme. mdpi.com The snug fit of the ligand into the substrate-binding pocket suggests a strong potential for inhibition. mdpi.com

While this data is for a 4-nitrophenyl derivative, it highlights the types of interactions that a 3,5-dinitrophenylsulfonyl derivative might also form. The presence of two nitro groups in the 3,5-positions would be expected to significantly alter the electronic properties and steric profile of the phenyl ring, likely leading to different and potentially stronger interactions with receptor sites. The electron-withdrawing nature of the nitro groups can enhance hydrogen bonding capabilities and create favorable electrostatic interactions with positively charged or polar residues in a receptor's active site.

The table below summarizes the computational docking results for the related {(4-nitrophenyl)sulfonyl}tryptophan compound, which serves as a proxy for understanding the potential interactions of dinitro-analogs.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| {(4-nitrophenyl)sulfonyl}tryptophan | E. coli DNA gyrase | 5MMN | -6.37 | ASP 73, ILE 78, PRO 79 |

| {(4-nitrophenyl)sulfonyl}tryptophan | COVID-19 Main Protease | 6LU7 | -6.35 | Not specified |

| Data derived from a study on a mono-nitro analog, serving as an illustrative example. mdpi.com |

Further computational studies on true 3,5-dinitrobenzenesulfonyl derivatives are necessary to fully map their ligand-receptor interactions. Such investigations would involve docking these specific ligands into the active sites of their validated biological targets to predict binding conformations, identify key hydrogen bonds, hydrophobic interactions, and electrostatic contributions, and calculate theoretical binding affinities. These theoretical insights are invaluable for optimizing lead compounds and developing new therapeutic agents based on the this compound scaffold.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Catalytic Systems

While traditional synthesis of arylsulfonyl chlorides involves methods like electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of thiols, these processes often require harsh conditions and can suffer from poor regioselectivity and functional group tolerance. nih.gov Future research is focused on developing milder, more selective, and catalytically driven methodologies.

Recent advancements in transition-metal catalysis offer promising new routes. Palladium-catalyzed cross-coupling reactions, for example, enable the synthesis of arylsulfonyl chlorides from arylboronic acids under mild conditions with significant functional group tolerance. nih.gov Other catalytic systems involving ruthenium and copper have been developed for C-H functionalization, allowing for direct sulfonylation of aromatic rings. acs.org The Meerwein-type reaction, which converts diazonium salts into sulfonyl chlorides, has been updated with modern photocatalytic methods, replacing traditional copper catalysts with cheaper, recyclable photocatalysts to improve sustainability. durham.ac.ukacs.org

Furthermore, novel approaches that avoid traditional chlorinating agents are being explored. Methods for converting stable precursors like primary sulfonamides and sulfonyl hydrazides into highly reactive sulfonyl chlorides using activating reagents like pyrylium (B1242799) salts or mild oxidants are gaining traction. researchgate.netnih.gov The development of continuous flow protocols for sulfonyl chloride synthesis represents another key direction, offering enhanced safety, scalability, and control over highly exothermic reactions. rsc.org

Table 1: Comparison of Synthetic Methodologies for Arylsulfonyl Chlorides

| Methodology | Precursor | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Chlorosulfonylation | Arene | Chlorosulfonic Acid (ClSO₃H) | Low-cost starting materials | Harsh acidic conditions, limited functional group tolerance, potential for regioisomer mixtures |

| Palladium-Catalyzed Cross-Coupling | Arylboronic Acid | Pd(OAc)₂, Palladacyclic precatalysts | Mild conditions, high functional group tolerance | Cost of palladium catalyst, need for pre-functionalized starting material |

| Ruthenium-Catalyzed C-H Activation | Arene with directing group | [Ru(p-cymene)Cl₂]₂ | Direct functionalization of C-H bonds | Requires directing groups, can have moderate yields |

| Photocatalytic Sandmeyer-type Reaction | Aryldiazonium Salt | Heterogeneous photocatalysts (e.g., Potassium Poly(heptazine imide)) | Uses visible light, avoids stoichiometric metal reagents | Requires diazonium salt precursor |

| Activation of Sulfonamides | Primary Sulfonamide | Pyrylium salt (Pyry-BF₄) | Mild conditions, useful for late-stage functionalization | Requires pre-synthesized sulfonamide |

| Continuous Flow Synthesis | Thiol/Disulfide | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Enhanced safety, scalability, high space-time yield | Requires specialized reactor equipment |

Expansion of Applications in Bio-orthogonal Chemistry and Sensing

Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. The high reactivity of the sulfonyl chloride group towards nucleophiles like amines makes 3,5-dinitrobenzenesulfonyl chloride an ideal starting point for creating probes and linkers for this field.

A key future application lies in "click-and-release" strategies for targeted drug delivery. Derivatives of 3,5-dinitrobenzenesulfonamide (B8816996) can be designed as prodrugs that are stable in biological systems. nih.gov These prodrugs can be activated by a bio-orthogonal reaction, such as a strain-promoted cycloaddition, to trigger the release of a therapeutic sulfonamide at a specific target site. nih.gov Recent work on sulfonyl-containing compounds, such as sulfonyl sydnonimines and sulfonyl hydrazides, has demonstrated their utility in rapid, bio-orthogonal "click" reactions for imaging and drug delivery, highlighting the potential for derivatives of this compound in this space. nih.govnih.govbohrium.com

In the realm of chemical sensing, the electron-deficient dinitroaromatic core is a powerful fluorophore quencher. This property can be exploited to design fluorescent "turn-on" sensors. A probe could be synthesized where a fluorophore is linked to a dinitrobenzene derivative, rendering it non-fluorescent. Upon reaction with a specific analyte, the dinitrobenzene moiety could be cleaved or altered, restoring fluorescence and providing a detectable signal. Dinitrobenzene derivatives have already been used to create sensors for detecting explosive compounds and metal ions. mdpi.comrsc.org Future work could expand this to create highly selective sensors for biological analytes by modifying the reactive sulfonyl chloride group with specific recognition elements.

Exploration of Supramolecular Interactions and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. This compound is a valuable precursor for building blocks used in supramolecular assembly, particularly for dendrimers. Dendrimers are perfectly branched, tree-like macromolecules with a vast number of surface functional groups.

The compound can be used to introduce sulfonyl linkages or as a branching unit in the synthesis of small, amphiphilic dendrimer building blocks. These amphiphilic dendrimers, which possess both hydrophobic (e.g., a long alkyl chain) and hydrophilic (e.g., a poly(amidoamine) (PAMAM) dendron) parts, can spontaneously self-assemble in solution to form larger, non-covalent "supramolecular dendrimers". bohrium.comrsc.org

Future research will focus on designing novel amphiphilic dendrons using this compound to control the size, shape, and surface chemistry of the resulting self-assembled nanostructures. researchgate.net The electron-deficient nature of the dinitroaromatic ring can be exploited to promote specific π-π stacking interactions, guiding the self-assembly process. rsc.org These supramolecular dendrimers are being explored for advanced biomedical applications, including as carriers for gene therapy (siRNA delivery) and as potent antibacterial agents capable of disrupting the membranes of drug-resistant bacteria. rsc.orgresearchgate.net

Integration with High-Throughput Methodologies for Chemical Discovery

High-throughput screening (HTS) and combinatorial chemistry have revolutionized drug discovery by enabling the rapid synthesis and testing of vast numbers of compounds. This compound is an ideal reagent for integration into these workflows due to its high reactivity and ability to readily form stable sulfonamide bonds.

One major direction is its use as a core building block in the high-throughput synthesis of compound libraries. enamine.net Automated, parallel synthesis or flow chemistry systems can be employed to react this compound with large libraries of amines or alcohols, rapidly generating a diverse collection of sulfonamide or sulfonate ester derivatives. nih.govacs.org These libraries can then be screened for biological activity against various targets.

Another key application is its use as a reactive derivatizing agent in HTS. libretexts.org In many screening assays, it is necessary to "tag" analytes to enable their detection or separation. nih.govpsu.edu this compound can be used to derivatize entire classes of compounds (e.g., primary and secondary amines) in complex mixtures. The dinitrophenyl group provides a strong chromophore for UV-Vis detection or can be used to alter the polarity of analytes for chromatographic separation, facilitating their analysis in high-throughput formats. libretexts.orgnih.gov

Q & A

Q. What are the standard laboratory protocols for synthesizing 3,5-Dinitrobenzenesulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via sequential nitration and sulfonation of benzoyl chloride derivatives. A common approach involves chlorosulfonation of 3,5-dinitrobenzene derivatives under controlled conditions. For example, outlines a related synthesis route for 3,5-dichlorobenzoyl chloride, where chlorination and hydrolysis steps are optimized using single-factor experiments. Key parameters include:

- Temperature : Maintaining 40–60°C during sulfonation to prevent decomposition.

- Reagent stoichiometry : Excess chlorosulfonic acid (1.5–2.0 eq) to drive the reaction.

- Purification : Recrystallization from anhydrous solvents (e.g., dry dichloromethane) to achieve >98% purity .

Note: Safety protocols must be followed due to the compound’s corrosive nature and exothermic reactions.

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and reacts violently with bases. Best practices include:

- Storage : Under dry inert gas (argon or nitrogen) at 2–8°C in sealed, amber glass containers to prevent hydrolysis .

- Handling : Use PPE (neoprene gloves, face shields) and work in a fume hood. Avoid contact with water or alcohols, as rapid hydrolysis generates HCl and heat .

- Deactivation : Quench residues with ice-cold sodium bicarbonate solution before disposal .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by comparing peaks to reference spectra (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro groups) .

- Melting Point : Validate purity (reported mp: 67–70°C; deviations >2°C indicate impurities) .

- HPLC : Use a C18 column with UV detection at 254 nm to quantify purity (>98% for synthetic applications) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing hydrolysis. Systematic approaches include:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., used TLC to track sulfonate formation) .

- Solvent Screening : Compare polar aprotic (e.g., DMF) vs. non-polar (e.g., DCM) solvents to modulate nucleophilicity.

- pH Control : Use buffered conditions (pH 7–9) to suppress hydrolysis while promoting nucleophilic attack .

Q. What strategies optimize sulfonylation yields using this compound?

- Methodological Answer : Yield optimization depends on:

- Stoichiometry : Use 1.2–1.5 eq of sulfonyl chloride relative to the substrate to account for hydrolysis losses.

- Catalysis : Add a catalytic base (e.g., DIPEA or pyridine) to neutralize HCl and accelerate the reaction (e.g., achieved 45.6% yield with DIPEA) .

- Temperature : Conduct reactions at 0–25°C to balance reactivity and side reactions.

Q. How does the electron-withdrawing nitro group influence the stability and reactivity of this compound?

- Methodological Answer : The nitro groups:

- Enhance Electrophilicity : Activate the sulfonyl chloride toward nucleophilic attack (e.g., amines, alcohols).

- Reduce Thermal Stability : Decomposition occurs above 80°C, necessitating low-temperature reactions .

- Impact Solubility : Improve solubility in polar aprotic solvents (e.g., acetonitrile) but reduce stability in protic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.